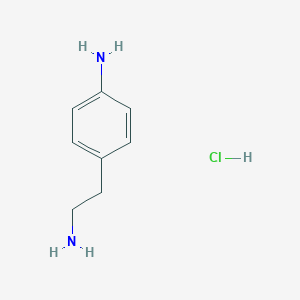

2-(4-Aminophenyl)ethylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

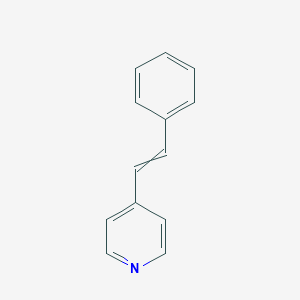

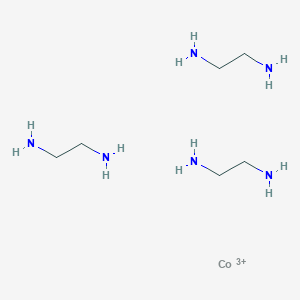

The synthesis of related compounds, such as 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives, involves substituting specific groups to enhance affinity and selectivity for dopamine receptor subtypes, suggesting a method that could potentially be adapted for synthesizing 2-(4-Aminophenyl)ethylamine dihydrochloride. These derivatives display significant affinity for dopamine receptors, indicating the structural flexibility and potential chemical reactivity of the core structure (Claudi et al., 1992).

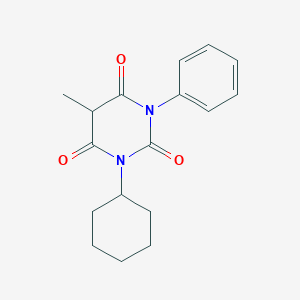

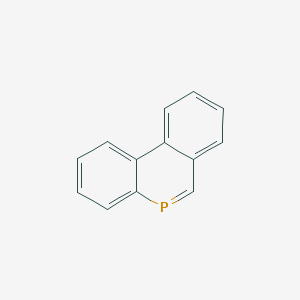

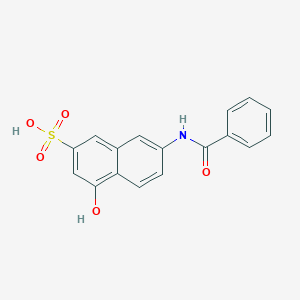

Molecular Structure Analysis

Studies on similar compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate , have utilized single-crystal X-ray diffraction for molecular structure elucidation, suggesting that similar techniques could be employed to analyze the molecular structure of 2-(4-Aminophenyl)ethylamine dihydrochloride. This approach helps in understanding the spatial arrangement and bonding within the molecule (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of similar amines indicate the potential for various chemical reactions, including substitutions that affect the molecule's affinity for biological receptors. For instance, modifications on the nitrogen atom of related compounds have been shown to enhance their selectivity and potency as dopamine receptor agonists, suggesting a wide range of possible chemical reactions for 2-(4-Aminophenyl)ethylamine dihydrochloride (Claudi et al., 1990).

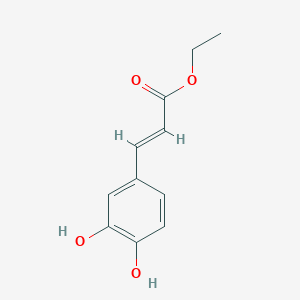

Physical Properties Analysis

The physical properties of compounds structurally related to 2-(4-Aminophenyl)ethylamine dihydrochloride, such as solubility, crystallinity, and stability, can be inferred from spectroscopic and diffractometric studies. These analyses reveal insights into the compound's behavior in various solvents and conditions, essential for handling and application in research and development contexts (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be explored through the synthesis and characterization of related compounds. The manipulation of functional groups and the introduction of specific substituents can significantly alter the chemical behavior and interaction with biological targets, providing a foundation for understanding the chemical properties of 2-(4-Aminophenyl)ethylamine dihydrochloride. Studies involving the synthesis and evaluation of similar compounds offer valuable insights into potential chemical modifications and interactions (Yardley et al., 1990).

Scientific Research Applications

1. Synthesis of Heat-Resistant Biopolyurea

- Summary of Application: This compound has been used in the fermentative production of a novel heat-resistant biopolyurea. The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials .

- Methods of Application: 4APEA was produced by fermentation using genetically engineered Escherichia coli. Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours .

- Results or Outcomes: Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas PU-1 and PU-2, respectively. The decomposition temperatures for 10% weight loss (Td10) of PU-1 and PU-2 were 276°C and 302°C, respectively .

2. Chemical Modification of Silk Fibroin

- Summary of Application: 4-(2-Aminoethyl)aniline, another name for 2-(4-Aminophenyl)ethylamine, has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

- Methods of Application: The specific methods of application are not detailed in the sources, but it involves using the compound as a reagent in polycondensation reactions .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(2-aminoethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVYAXXCWXIJHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)ethylamine dihydrochloride | |

CAS RN |

13078-82-5 |

Source

|

| Record name | 4-Aminophenethylamine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.